molecular formula C12H12O4 B14866008 2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid

2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid

Cat. No.: B14866008
M. Wt: 220.22 g/mol
InChI Key: OIOBPKGMEUJVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound features a methoxy group at the 5-position and a methyl group at the 3-position of the benzofuran ring, with an acetic acid moiety attached at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzofurans, alcohols, ketones, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, derivatives of benzofuran compounds have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities by interacting with multiple receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for targeted research and applications.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(5-methoxy-3-methyl-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C12H12O4/c1-7-9-5-8(15-2)3-4-10(9)16-11(7)6-12(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

OIOBPKGMEUJVEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.